(Z)-3-hydroxyphenyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate
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Description
Scientific Research Applications
Synthesis and Anti-inflammatory Applications
Thiazolidinone derivatives have been synthesized and evaluated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). These compounds, including ylidene derivatives of 2-thioxo-4-thiazolidinone, have demonstrated anti-exudative activity, indicating their potential for treating inflammation-related conditions. A specific compound within this category was found to exhibit anti-exudative activity equivalent to the classic NSAID Diclofenac, with low toxicity, suggesting its viability for further research (Golota et al., 2015).
Antimicrobial and Anticancer Activity
Thiazolidinone derivatives have also been investigated for their antimicrobial and anticancer properties. A study highlighted the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, demonstrating significant anti-microbial activity, further supported by docking studies (Spoorthy et al., 2021). Another research effort focused on the crystal structure and computational studies of a thiazolidin-4-one derivative, providing valuable data for the development of compounds with potential therapeutic applications (Khelloul et al., 2016).
Corrosion Inhibition
Beyond medical applications, thiazolidinone derivatives have been evaluated for their effectiveness as corrosion inhibitors. A study involving benzothiazole derivatives demonstrated their utility in protecting steel against corrosion in acidic conditions, showcasing the versatility of thiazolidinone-based compounds in industrial applications (Hu et al., 2016).
Properties
IUPAC Name |
(3-hydroxyphenyl) 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S2/c21-14-7-4-8-15(12-14)24-17(22)9-10-20-18(23)16(26-19(20)25)11-13-5-2-1-3-6-13/h1-8,11-12,21H,9-10H2/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQZONMLPQJVCD-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)OC3=CC=CC(=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)OC3=CC=CC(=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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